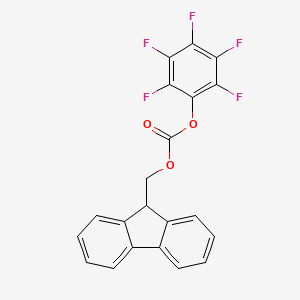

9-Fluorenylmethyl pentafluorophenyl carbonate

説明

9-Fluorenylmethyl pentafluorophenyl carbonate (C21H11F5O3) is a chemical compound used as a reagent for amino acid protection-activation .

Molecular Structure Analysis

The molecular formula of 9-Fluorenylmethyl pentafluorophenyl carbonate is C21H11F5O3 . Its molecular weight is 406.31 .Physical And Chemical Properties Analysis

9-Fluorenylmethyl pentafluorophenyl carbonate is a solid at 20 degrees Celsius . It has a melting point range of 85-87 degrees Celsius . It is also noted to be moisture sensitive .科学的研究の応用

Peptide Synthesis

Fmoc-OPfp: is widely used in peptide synthesis as a reagent for amino acid protection-activation . It facilitates the formation of peptide bonds without racemization, which is crucial for maintaining the integrity of chiral centers in amino acids. The compound’s stability and reactivity make it an ideal choice for synthesizing complex peptides with high purity.

Self-Assembly of Amino Acids

The self-assembly of Fmoc protected single amino acids into various structures is a significant application of Fmoc-OPfp . These structures serve as bio-organic scaffolds with unique properties, useful in creating functional materials. The ease of synthesis and the ability to control the morphologies through solvent variation are key benefits of using Fmoc-OPfp in this context.

Solid Phase Peptide Synthesis (SPPS)

In SPPS, Fmoc-OPfp esters are activated esters that do not require additional activation . This property is particularly beneficial in applications where partial racemization of amino acids occurs during coupling. The rapid coupling rate and minimal side product formation are advantageous for synthesizing peptides efficiently.

Homologation of Amino Acids

Fmoc-OPfp: esters have been utilized in the homologation of alpha-amino acids to beta-amino acids . This process is essential for introducing beta-amino acids into peptides, which can result in enhanced biological activity and stability of the peptide.

Kinase Substrate Specificity

The preparation of positional scanning libraries using Fmoc-OPfp amino acid esters is a novel application in determining kinase substrate specificity . This approach allows for the identification of specific amino acid sequences that kinases preferentially phosphorylate, which is valuable in drug discovery and development.

Scavenging of Side-Products in Peptide Synthesis

Fmoc-OPfp: has been reported to aid in scavenging side-products after Fmoc removal in peptide synthesis . This contributes to the overall yield and purity of the synthesized peptides, making the process more efficient and reliable.

Design of Micro/Nanostructures

The design of distinct micro/nanostructures through a bottom-up approach using Fmoc-OPfp protected aliphatic single amino acids is another application . These structures can be tuned by controlling environmental parameters, leading to the development of

Safety and Hazards

The safety data sheet indicates that 9-Fluorenylmethyl pentafluorophenyl carbonate should be stored under inert gas and away from heat and sources of ignition . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this chemical .

特性

IUPAC Name |

9H-fluoren-9-ylmethyl (2,3,4,5,6-pentafluorophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11F5O3/c22-15-16(23)18(25)20(19(26)17(15)24)29-21(27)28-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBKZVZOEBSFQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11F5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369789 | |

| Record name | 9-Fluorenylmethyl pentafluorophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88744-04-1 | |

| Record name | 9-Fluorenylmethyl pentafluorophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of 9-fluorenylmethyl pentafluorophenyl carbonate?

A1: 9-Fluorenylmethyl pentafluorophenyl carbonate (FMPC) is primarily recognized as a reagent for introducing the fluorenylmethoxycarbonyl (Fmoc) protecting group in peptide synthesis . It enables the preparation of N-Fmoc amino acids and their pentafluorophenyl esters, crucial building blocks in solid-phase peptide synthesis.

Q2: Beyond peptide synthesis, are there other analytical applications of FMPC?

A2: Yes, FMPC has shown promise as a fluorescent labeling agent. Research indicates its utility in determining the concentration of D-penicillamine through fluorescence detection . After derivatization with FMPC, the resulting product exhibits fluorescence, allowing for sensitive quantification using spectrofluorometry.

Q3: What makes the fluorescence of FMPC derivatives particularly advantageous for analytical purposes?

A3: The derivatives formed by the reaction of FMPC with target molecules, such as D-penicillamine, exhibit strong fluorescence with excitation and emission wavelengths of 260 nm and 313 nm, respectively . This high fluorescence intensity, combined with the stability of the derivative, enhances the sensitivity and reliability of the analytical method.

Q4: What are the structural characteristics of 9-Fluorenylmethyl pentafluorophenyl carbonate?

A4: 9-Fluorenylmethyl pentafluorophenyl carbonate (FMPC) is characterized by the molecular formula C21H11F5O3 and a molecular weight of 406.305 g/mol . Its structure combines a fluorenylmethoxycarbonyl group with a pentafluorophenyl ester, contributing to its reactivity and utility in chemical synthesis.

Q5: Are there any specific handling and storage recommendations for 9-Fluorenylmethyl pentafluorophenyl carbonate?

A5: Due to potential pressure buildup in storage containers over time, it's crucial to open bottles containing FMPC cautiously . To maintain its quality and stability, store FMPC in a cool, dry environment, minimizing exposure to moisture and heat.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1300955.png)

![1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1300959.png)

![4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid](/img/structure/B1300960.png)

![(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1300963.png)

![Ethanol, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1300978.png)

![7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid](/img/structure/B1300981.png)

![3-(Dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one](/img/structure/B1300992.png)

![(E)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300993.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1300999.png)